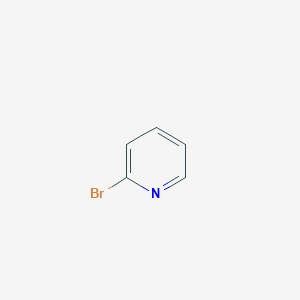

2-Bromopyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051564 | |

| Record name | 2-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid; [EPA - PPRTV] Pale yellow or colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-04-6 | |

| Record name | 2-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7MLC4VD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12,13-epoxy-9-alkoxy-10E-octadecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an essential precursor for the synthesis of a wide array of functionalized pyridine (B92270) derivatives with significant applications in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical properties of this compound, alongside a detailed exploration of its reactivity. Key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Stille, and Negishi), nucleophilic aromatic substitution, and lithiation, are discussed in detail. This document also includes summaries of experimental protocols and highlights the role of this compound derivatives in targeting signaling pathways relevant to drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] Its physical and chemical properties are summarized in the table below, providing a foundational understanding for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Molecular Formula | C₅H₄BrN | [1][2][3] |

| Molecular Weight | 158.00 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 192-194 °C | [2][3][4] |

| Melting Point | Not applicable (liquid at room temperature) | [5] |

| Density | 1.657 g/mL at 25 °C | [2][4][6] |

| pKa (of conjugate acid) | 0.71 | [2][7][8] |

| Solubility | Slightly miscible with water (2.5 g/L at 20 °C). Soluble in ethanol, ether, benzene, and other organic solvents. | [2][3][9] |

| Refractive Index (n20/D) | 1.572 | [2][6] |

Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position of the electron-deficient pyridine ring. This strategic placement allows for a diverse range of chemical transformations, making it a versatile synthon.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize 2-arylpyridines.[1]

Typical Experimental Protocol: A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium phosphate (B84403) (2.2 mmol) is prepared in a solvent system, typically a mixture of 1,4-dioxane (B91453) and water.[1] The reaction vessel is purged with an inert gas and heated at 80-100 °C for several hours.[1] After cooling, the product is extracted and purified by column chromatography.

This reaction facilitates the formation of a C-N bond, allowing for the synthesis of 2-aminopyridine (B139424) derivatives. The reaction of this compound with amines is often challenging due to catalyst inhibition by the pyridine nitrogen, but specialized ligands and conditions have been developed to overcome this.[9][10]

Typical Experimental Protocol: In a sealed tube, this compound (1.0 equiv), the desired amine (1.2-5.0 equiv), a palladium catalyst like Pd(OAc)₂ (5 mol%), a phosphine (B1218219) ligand such as dppp (B1165662) (10 mol%), and a strong base like NaOt-Bu (2.0 equiv) are combined in an anhydrous solvent like toluene.[9] The mixture is heated at around 80 °C overnight.[9] The product is then isolated and purified.

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylpyridine derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Typical Experimental Protocol: this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) are dissolved in a solvent like DMF or THF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added, along with an amine base such as triethylamine (B128534) or diisopropylamine. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.[3][11]

The Stille coupling involves the reaction of this compound with an organotin compound to form a C-C bond. This method is highly versatile for creating complex molecular architectures.

Typical Experimental Protocol: this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) are reacted in the presence of a palladium catalyst, often with the addition of a copper(I) co-catalyst and a ligand, in a suitable solvent like DMF or NMP at elevated temperatures.[12][13]

The Negishi coupling pairs this compound with an organozinc reagent, catalyzed by a palladium or nickel complex, to form a C-C bond.

Typical Experimental Protocol: An organozinc reagent, often prepared in situ from an organolithium or Grignard reagent and a zinc halide, is reacted with this compound in the presence of a palladium catalyst such as Pd(PPh₃)₄ in an anhydrous solvent like THF, typically under reflux.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution. However, for this compound, this reaction often requires harsh conditions, such as high temperatures and strong nucleophiles, due to the moderate leaving group ability of bromide compared to fluoride.[5]

Typical Experimental Protocol: this compound is heated with a strong nucleophile (e.g., an alkoxide or an amine) in a high-boiling polar aprotic solvent like DMSO or NMP at temperatures ranging from 120-180 °C.[5]

Lithiation and Metal-Halogen Exchange

This compound readily undergoes metal-halogen exchange with strong bases like n-butyllithium or t-butyllithium at low temperatures to form 2-lithiopyridine. This organolithium reagent is a versatile intermediate for the introduction of various electrophiles at the 2-position of the pyridine ring.

Typical Experimental Protocol: A solution of this compound in an anhydrous ether solvent such as THF or diethyl ether is cooled to -78 °C. A solution of butyllithium (B86547) is then added dropwise, and the mixture is stirred for a short period before the addition of an electrophile.

Role in Drug Discovery and Signaling Pathways

The 2-pyridyl moiety is a common scaffold in a multitude of biologically active compounds. This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents, and as modulators of the central nervous system.[1][4]

One notable example is the use of this compound derivatives in the development of kinase inhibitors. For instance, pyridine-pyrazole derivatives synthesized from 2-bromo-6-(bromomethyl)pyridine (B1282057) have demonstrated potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in several cancers.[3] Pim-1 kinase is involved in cell survival and proliferation pathways, often by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibition of Pim-1 can thus promote apoptosis in cancer cells.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of functionalized pyridine derivatives. Its well-defined reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of new reactions and applications of this compound and its derivatives will undoubtedly lead to further innovations in drug discovery, materials science, and beyond. This guide provides a solid foundation for understanding and utilizing the rich chemistry of this important heterocyclic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions [mdpi.com]

- 11. US4291165A - Process for making this compound - Google Patents [patents.google.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 2-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromopyridine, a critical intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, rigorous purification protocols, and presents quantitative data in a clear, comparative format.

Synthesis of this compound

The most prevalent and high-yielding method for the synthesis of this compound is the Sandmeyer-type reaction, which involves the diazotization of 2-aminopyridine (B139424) followed by bromination.[1][2] Variations of this method exist, primarily in the specific reagents and conditions used. Another reported, though less common, method involves the direct bromination of pyridine (B92270) at high temperatures.[3]

Sandmeyer-type Reaction from 2-Aminopyridine

This reaction proceeds via the formation of a diazonium salt from 2-aminopyridine in the presence of a bromide source, which is then displaced by a bromide ion.[4] The overall transformation is depicted in the workflow below.

Caption: Synthetic workflow for this compound via diazotization of 2-aminopyridine.

Table 1: Comparison of Sandmeyer-type Synthesis Protocols for this compound

| Parameter | Method A | Method B | Method C |

| Starting Material | 2-Aminopyridine[5] | 2-Aminopyridine[6] | 2-Aminopyridine[3] |

| Bromide Source | 48% Hydrobromic Acid, Bromine[5] | 48% Hydrobromic Acid, Bromine[6] | 48% Hydrobromic Acid, Bromine[3] |

| Diazotizing Agent | Sodium Nitrite[5] | Sodium Nitrite[6] | Sodium Nitrite[3] |

| Reaction Temperature | 0°C or lower[5] | -10°C to -5°C[6] | 0°C or lower[3] |

| Work-up | Ether extraction, drying over KOH[5] | Steam distillation[6] | Ether extraction, drying over KOH[3] |

| Yield | 86-92%[5] | 76.3-90.6%[6] | 86-92%[3] |

| Purity | Not specified | Up to 99.8% after purification[6] | Not specified |

Direct Bromination of Pyridine

This method involves the high-temperature, vapor-phase reaction of pyridine with bromine.[3] It is generally less favored due to the harsh reaction conditions and the formation of polybrominated byproducts, such as 2,6-dibromopyridine.[3]

Table 2: Direct Bromination of Pyridine

| Parameter | Value |

| Starting Material | Pyridine[3] |

| Brominating Agent | Bromine[3] |

| Reaction Temperature | 500°C[3] |

| Work-up | Alkaline wash, steam distillation, fractional distillation[3] |

| Yield of this compound | 46%[3] |

| Major Byproduct | 2,6-Dibromopyridine (17% yield)[3] |

Experimental Protocols

Synthesis of this compound from 2-Aminopyridine (Method A)

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

2-Aminopyridine (150 g, 1.59 moles)

-

48% Hydrobromic acid (790 mL, 7 moles)

-

Bromine (240 mL, 4.7 moles)

-

Sodium nitrite (B80452) (275 g, 4 moles) in 400 mL water

-

Sodium hydroxide (B78521) (600 g, 15 moles) in 600 mL water

-

Diethyl ether

-

Solid potassium hydroxide

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL of 48% hydrobromic acid.

-

Cool the flask to 10-20°C in an ice-salt bath and add 150 g of 2-aminopyridine over approximately 10 minutes.[5]

-

While maintaining the temperature at 0°C or lower, add 240 mL of bromine dropwise. The first half should be added over 30 minutes and the second half over 15 minutes. The mixture will thicken due to the formation of a yellow-orange perbromide.[5]

-

Add a solution of 275 g of sodium nitrite in 400 mL of water dropwise over 2 hours, ensuring the temperature is kept at 0°C or lower.[5]

-

After the addition is complete, stir the mixture for an additional 30 minutes.[5]

-

Slowly add a solution of 600 g of sodium hydroxide in 600 mL of water, maintaining the temperature below 20-25°C. The mixture should become nearly colorless.[5]

-

Extract the reaction mixture with four 250-mL portions of diethyl ether.[5]

-

Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.[5]

-

Distill the dried extract through a 15 cm Vigreux column. Collect the fraction boiling at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).[5]

Purification of this compound

Crude this compound from the synthesis can be purified by several methods to achieve high purity, which is often required for subsequent applications in drug development.

Caption: General workflows for the purification of this compound.

Fractional Vacuum Distillation

This is the most common and direct method for purifying this compound.

Protocol:

-

Dry the crude this compound over a suitable drying agent such as solid potassium hydroxide or calcium oxide for several hours.[5][7]

-

Assemble a fractional distillation apparatus with a Vigreux column.

-

Heat the flask containing the dried crude product under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is 194.8 °C at atmospheric pressure and 74-75°C at 13 mmHg.[1][5]

Purification via Acid-Base Extraction and Steam Distillation

This method is particularly useful for removing non-basic impurities.[6]

Protocol:

-

Dissolve the crude this compound in a suitable organic solvent like methylene (B1212753) chloride.[6]

-

Extract the organic solution with an aqueous acid solution (e.g., ~15% HCl) at a low temperature (e.g., 0°C). The this compound will move into the aqueous layer as its hydrochloride salt.[6]

-

Separate the aqueous layer and neutralize it with a base (e.g., 50% NaOH solution).[6]

-

The neutralized aqueous layer containing the free this compound is then subjected to steam distillation.[6]

-

The organic phase of the steam distillate is collected and can be further purified by vacuum distillation to yield highly pure this compound (>99.8%).[6]

Characterization Data

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrN | [1] |

| Molar Mass | 158.00 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 194.8 °C | [1] |

| 74-75°C @ 13 mmHg | [5] | |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 8.36, 7.56, 7.49, 7.26 ppm | [8] |

| IR Spectrum | Key peaks can be found on spectral databases. | [9][10] |

| Mass Spectrum (EI) | Major fragments can be found on spectral databases. | [9][11] |

Conclusion

The synthesis of this compound is most effectively achieved through the Sandmeyer-type reaction of 2-aminopyridine, which consistently provides high yields. The purity of the final product is critical for its application in research and development, and can be significantly enhanced through appropriate purification techniques such as fractional vacuum distillation or a combination of acid-base extraction and steam distillation. The protocols and data presented in this guide offer a comprehensive resource for the laboratory-scale production of high-purity this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chempanda.com [chempanda.com]

- 3. prepchem.com [prepchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4291165A - Process for making this compound - Google Patents [patents.google.com]

- 7. This compound | 109-04-6 [chemicalbook.com]

- 8. This compound(109-04-6) 1H NMR [m.chemicalbook.com]

- 9. This compound | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Pyridine, 2-bromo- [webbook.nist.gov]

An In-depth Technical Guide to 2-Bromopyridine: Synthesis, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine is a pivotal heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity make it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, detailed synthesis protocols, and key synthetic applications with experimental details.

Core Data and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Identifier/Property | Value | Reference(s) |

| CAS Number | 109-04-6 | [2] |

| Molecular Formula | C₅H₄BrN | [2] |

| Molecular Weight | 158.00 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Bromopyridine, 2-Pyridyl bromide | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 192-194 °C | [1] |

| Density | 1.650 g/mL at 25 °C | [1] |

| Refractive Index | 1.5705 - 1.5725 (20 °C) | [1] |

| Flash Point | 54 °C | [1] |

| Solubility | 2.5 g/L in water (20 °C) | [1] |

| pKa (of conjugate acid) | 0.71 | [2] |

Molecular Structure and Spectroscopic Data

The structure of this compound features a bromine atom at the C2 position of the pyridine (B92270) ring. This position is electronically distinct due to the influence of the adjacent nitrogen atom.

Molecular Structure:

References

Physical properties of 2-Bromopyridine (boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 2-Bromopyridine

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and solubility. The information is tailored for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) | Reference |

| 192-194 | 760 (lit.) | [1][2][3][4] |

| 194.8 | Not Specified | [5] |

| 194 | Not Specified |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Slightly miscible | Not Specified | [1][3][4] |

| Water | 2.5 g/L | 20 | [6][7] |

| Water | 20.2 g/L | 20 | [8] |

| Ethanol | Miscible | Not Specified | [1][3][4] |

| Ether | Miscible | Not Specified | [1][3][4] |

| Benzene | Miscible | Not Specified | [1][3][4] |

| Pyridine | Miscible | Not Specified | [1][3][4] |

| Methanol | Soluble | Not Specified | [6] |

| Isopropyl Alcohol | Soluble | Not Specified | [6] |

| Tetrahydrofuran | Soluble | Not Specified | [6] |

| Ethyl Acetate | Soluble | Not Specified | [6] |

| Acetone | Soluble | Not Specified | [6] |

| Toluene | Soluble | Not Specified | [6] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and solubility of this compound.

Determination of Boiling Point by Micro-Boiling Point Method

This method is suitable for small quantities of liquid samples.[9][10]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or oil bath)

-

High-boiling point mineral oil

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with high-boiling point mineral oil to a level just above the top of the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Place a capillary tube, with its sealed end up, into the this compound in the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly into the Thiele tube, making sure the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9][11] Record this temperature.

-

It is advisable to repeat the measurement to ensure accuracy.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.[12]

Apparatus:

-

Constant temperature water bath or shaker

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a glass vial. The excess is to ensure a saturated solution is formed.

-

Seal the vial and place it in a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the vial to stand in the water bath to let the undissolved this compound settle.

-

Carefully withdraw a sample from the upper aqueous layer using a pipette.

-

To remove any undissolved micro-droplets, either centrifuge the sample or filter it through a syringe filter.

-

Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration of this compound in the saturated solution, which represents its solubility at that temperature. Express the result in g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

References

- 1. This compound CAS#: 109-04-6 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 109-04-6 [chemicalbook.com]

- 4. Cas 109-04-6,this compound | lookchem [lookchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Bromopyridine

Introduction: 2-Bromopyridine (CAS No: 109-04-6) is a colorless to pale yellow liquid widely utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including certain antiretroviral, antihistamine, and antiarrhythmic drugs.[1] Despite its utility, this compound presents significant health and safety hazards, including high acute toxicity, flammability, and corrosivity. This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, detailed handling protocols, and emergency procedures to ensure its safe use in a laboratory setting. Adherence to the precautions outlined is critical to mitigate risks and maintain a safe research environment.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its high acute toxicity via oral and dermal routes, and its flammable nature. The signal word for this chemical is "Danger!" .[1]

Table 1: GHS Hazard Classification for this compound

| GHS Classification | Hazard Code | Hazard Statement |

| Flammable liquids | H226 | Flammable liquid and vapor.[1][2] |

| Acute toxicity, Oral | H301 | Toxic if swallowed.[1][2] |

| Acute toxicity, Dermal | H310 | Fatal in contact with skin.[1][2] |

| Skin corrosion/irritation | H315 | Causes skin irritation.[1][2] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄BrN[1][3] |

| Molecular Weight | 157.996 g/mol [3] |

| Appearance | Colorless to pale yellow liquid.[1] |

| Boiling Point | 192-194 °C @ 760 mmHg.[1][4][5] |

| Flash Point | 54.4 °C (130 °F).[3][4] |

| Density | 1.657 g/cm³ at 25 °C.[4][5] |

| Water Solubility | 2.5 g/L at 20 °C.[1] |

| Autoignition Temperature | >400 °C.[1][6] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C.[3] |

Section 3: Toxicological Data

This compound is highly toxic. Exposure through ingestion or skin contact can be life-threatening. Symptoms of overexposure may include a burning sensation, coughing, wheezing, headache, nausea, and vomiting.[4]

Table 3: Acute Toxicity Values for this compound

| Test Type | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 92 mg/kg[1][4][6] |

| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 81.5 mg/kg[1][6] |

Section 4: Safe Handling and Storage Protocols

Strict protocols must be followed to minimize exposure and prevent accidents.

Experimental Protocol: Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. All procedures that may generate vapors or aerosols must be conducted inside a certified chemical fume hood.[6][7]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

-

Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[6] Keep away from open flames, hot surfaces, and sparks. Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers during transfer.[1][4]

Experimental Protocol: Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EU EN166 or NIOSH standards.[6][7]

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[7]

-

Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or full suit is required.[1][7]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[8]

Experimental Protocol: Handling and Storage

-

Handling:

-

Storage:

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7] |

Experimental Protocol: Accidental Release

-

Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[4][7]

-

Protect: Wear full PPE, including respiratory protection.[1][4] Avoid breathing vapors and prevent contact with skin and eyes.[1]

-

Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4] Cover drains and contain the spill with inert absorbent material such as sand, earth, or vermiculite.[1]

-

Clean-Up: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7]

-

Decontaminate: Clean the affected area and all equipment thoroughly.[1]

Experimental Protocol: Fire-Fighting

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Hazardous decomposition products include toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide gas.[4][10]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4] Use water spray to cool unopened containers.[4]

Section 6: Disposal Considerations

Waste material must be treated as hazardous waste.

-

Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

-

Disposal Method: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7] This should be carried out by a licensed waste disposal company.[11]

Section 7: Visualized Workflows

To aid in the practical application of these protocols, the following diagrams illustrate key logical and experimental workflows for handling this compound.

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

Caption: A typical experimental workflow incorporating safety checkpoints for this compound.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:109-04-6 | Chemsrc [chemsrc.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. longkechem.com [longkechem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. scribd.com [scribd.com]

- 9. uww.edu [uww.edu]

- 10. fishersci.nl [fishersci.nl]

- 11. combi-blocks.com [combi-blocks.com]

The Synthesis of 2-Bromopyridine: A Technical Guide for Researchers

An in-depth exploration of the discovery, history, and synthetic methodologies for a crucial building block in pharmaceutical and chemical research.

Introduction

2-Bromopyridine is a vital heterocyclic intermediate extensively utilized in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of the bromine atom at the 2-position of the pyridine (B92270) ring, which allows for a variety of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[2][3] This guide provides a comprehensive overview of the historical development and key synthetic routes to this compound, presenting detailed experimental protocols and comparative data to aid researchers in its effective preparation and application.

Historical Perspective and Key Discoveries

The synthesis of this compound has a rich history, with early methods dating back to the early 20th century. One of the most significant and enduring methods, the diazotization of 2-aminopyridine (B139424) followed by a bromination reaction, is a variation of the classic Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884.[4] A notable contribution to the synthesis of this compound was made by L. Craig in 1934, whose method involved the diazotization-bromination of 2-aminopyridine.[5] This foundational work was later refined and published in Organic Syntheses in 1946, providing a reliable and accessible procedure for the scientific community.[6][7]

Over the years, various other approaches have been explored, including the direct bromination of pyridine at high temperatures.[8][9] However, the synthesis from 2-aminopyridine has remained a prevalent and often preferred method due to its efficiency and scalability.

Core Synthetic Methodologies

There are several established methods for the synthesis of this compound, each with its own set of advantages and limitations. The two primary routes are the direct bromination of pyridine and the diazotization of 2-aminopyridine.

Direct Bromination of Pyridine

The direct bromination of pyridine to yield this compound is a challenging process due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. This reaction typically requires harsh conditions, such as high temperatures, to proceed.

A vapor-phase reaction at 500°C allows for the synthesis of this compound, though it also produces 2,6-dibromopyridine (B144722) as a significant byproduct.[8][9] This method is less common for laboratory-scale synthesis due to the specialized equipment and high energy input required.

Synthesis from 2-Aminopyridine via Diazotization

The most widely employed method for the preparation of this compound involves the diazotization of 2-aminopyridine, followed by the introduction of a bromine atom.[10][11] This process, a type of Sandmeyer reaction, is reliable and provides good yields.[4][12] The general scheme involves the reaction of 2-aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of a bromide source.

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials and Equipment:

-

5-liter three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Ice-salt bath

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ether

-

Solid potassium hydroxide (KOH)

-

Vigreux column

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 ml (7 moles) of 48% hydrobromic acid.

-

Cool the flask and its contents to 10–20°C in an ice-salt bath.

-

Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.

-

While maintaining the temperature at 0°C or lower, add 240 ml (4.7 moles) of bromine dropwise. The mixture may thicken due to the formation of a yellow-orange perbromide.[6][8]

-

Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 ml of water. Add this solution dropwise over 2 hours, ensuring the temperature is kept at 0°C or lower.[13]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 ml of water. Add this solution at a rate that keeps the temperature below 20–25°C.[6]

-

Extract the reaction mixture with four 250 ml portions of ether.

-

Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

-

Distill the dried extract through a 15 cm Vigreux column. This compound distills at 74–75°C/13 mm Hg.[6]

Expected Yield: 216–230 g (86–92%).[6][13]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods of this compound.

Table 1: Synthesis of this compound via Direct Bromination of Pyridine

| Parameter | Value | Reference |

| Starting Material | Pyridine, Bromine | [8] |

| Temperature | 500°C (vapor phase) | [8] |

| Yield of this compound | 46% | [8] |

| Major Byproduct | 2,6-Dibromopyridine (17% yield) | [8] |

Table 2: Synthesis of this compound from 2-Aminopyridine via Diazotization

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [6][14] |

| Key Reagents | HBr, Br₂, NaNO₂ | [6][13] |

| Reaction Temperature | 0°C or lower | [6][14] |

| Yield | 86–92% | [6][13] |

| Purity | >99% achievable | [9] |

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathway and experimental workflow for the synthesis of this compound from 2-aminopyridine.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|99% Purity|CAS 109-04-6 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4291165A - Process for making this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. CN104402805A - this compound synthesis method - Google Patents [patents.google.com]

- 10. chempanda.com [chempanda.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. heteroletters.org [heteroletters.org]

- 13. A Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

2-Bromopyridine: A Cornerstone Precursor for Advanced Organometallic Reagents in Scientific Research and Drug Development

An In-depth Technical Guide

The 2-pyridyl moiety is a ubiquitous structural motif in a vast array of functional materials, ligands, and, most notably, pharmacologically active compounds. Its unique electronic properties and ability to coordinate with metal centers make it a prized component in modern drug design. 2-Bromopyridine serves as a fundamental and versatile starting material for introducing this key heterocycle, primarily through its conversion into a variety of organometallic reagents. This guide provides a detailed technical overview of the synthesis of major classes of organometallic reagents derived from this compound, their subsequent applications in pivotal cross-coupling reactions, and detailed experimental protocols for their preparation and use.

Organolithium Reagents: The 2-Lithiopyridine Pathway

Halogen-metal exchange is the most direct route from this compound to the highly reactive 2-lithiopyridine. This transformation is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions.[1][2] The resulting 2-lithiopyridine is a powerful nucleophile and a key intermediate for the synthesis of other organometallic species.[2]

Experimental Protocol: Synthesis of 2-Lithiopyridine[1][3]

-

Preparation : To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Precursor : Add this compound (1.0 equivalent) to the solvent.

-

Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise via syringe, ensuring the internal temperature is maintained below -70 °C.

-

Reaction : Stir the mixture at -78 °C for 1-2 hours. The resulting solution of 2-lithiopyridine is typically used immediately in subsequent reactions.

-

Caution : Organolithium reagents are highly reactive and pyrophoric. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

Grignard Reagents: The 2-Pyridylmagnesium Halide Pathway

The synthesis of 2-pyridylmagnesium bromide, a Grignard reagent, can be challenging due to the propensity for Wurtz-type homocoupling to form 2,2'-bipyridine.[4] However, the use of halogen-metal exchange with a more reactive Grignard reagent, like isopropylmagnesium chloride, provides a more reliable and higher-yielding route.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Page loading... [guidechem.com]

- 6. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability and Storage of 2-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Bromopyridine, a critical reagent in pharmaceutical synthesis and materials science. Adherence to these guidelines is essential for maintaining its purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Physicochemical Properties and Stability Profile

This compound is a clear, colorless to pale brown liquid. It is stable under recommended storage conditions but exhibits sensitivity to several environmental factors that can lead to its degradation.[1][2] The product is chemically stable under standard ambient conditions (room temperature). However, it is sensitive to light.[3]

Key stability concerns include:

-

Light Sensitivity: Exposure to light can induce degradation.[3]

-

Thermal Sensitivity: High temperatures, sparks, and flames should be avoided.[1][3] The compound is a flammable liquid and vapor.[3][4] Thermal decomposition can release toxic vapors, including nitrogen oxides, carbon monoxide, and hydrogen bromide gas.[1][3][5]

-

Moisture and Air: While generally stable, it is best handled in a dry, well-ventilated area.[3][4] It should be dried over potassium hydroxide (B78521) (KOH) for several days and then distilled from calcium oxide (CaO) under reduced pressure for purification.[2]

-

Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1][2][3][6] Violent reactions are possible with these materials.

Quantitative Stability and Storage Data

Table 1: Recommended Storage Conditions

| Parameter | Condition | Recommendation | Source(s) |

| Temperature | Ambient / Room Temperature | Store in a cool, dry, well-ventilated place. A temperature of <15°C is recommended. | [1][3][4][7] |

| Atmosphere | Standard | Keep container tightly closed in a dry and well-ventilated place. | [1][4][5] |

| Light | Photosensitive | Avoid direct light. Store in a dark place. | [3][7] |

| Container | Original / Inert | Keep only in the original container, which must be carefully resealed and kept upright. | [1][3] |

Table 2: Chemical Incompatibilities and Hazards

| Incompatible Material | Hazard | Recommended Action | Source(s) |

| Strong Oxidizing Agents | Risk of violent reaction/fire. | Store away from incompatible materials. | [1][3][6] |

| Strong Acids / Acid Halides | Risk of violent reaction. | Store away from incompatible materials. | [1][3][6] |

| Heat, Sparks, Open Flames | Flammable liquid; vapors may form explosive mixtures with air. | Keep away from all sources of ignition. | [1][3][5][6] |

Degradation Pathways and Logical Relationships

The degradation of this compound is primarily influenced by external stress factors. The logical relationship between these factors and the potential degradation products is illustrated below. The primary degradation pathways for pyridine (B92270) derivatives often involve hydroxylation and subsequent ring cleavage, although specific pathways for this compound are not extensively detailed in the literature.[8][9]

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound, particularly in GxP environments, a stability-indicating analytical method should be developed and validated. Forced degradation studies are essential for this purpose.[10]

Objective: To develop a stability-indicating HPLC method by subjecting this compound to various stress conditions to identify potential degradation products and validate the method's ability to separate them from the parent compound.

4.1 Forced Degradation (Stress Testing) Protocol

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[11]

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., Acetonitrile (B52724)/Water).

-

Add 0.1 N HCl.

-

Heat at 60°C for a specified time (e.g., 24 hours).

-

Neutralize with 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add 0.1 N NaOH.

-

Heat at 60°C for a specified time.

-

Neutralize with 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add 3% Hydrogen Peroxide (H₂O₂).

-

Keep at room temperature for a specified time.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80°C) for a specified duration.

-

Dissolve the stressed sample for analysis.

-

-

Photostability Testing:

-

Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

-

Analyze a protected (dark) control sample in parallel.[12]

-

4.2 High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is generally suitable for analyzing this compound and its degradation products.[13]

-

Instrumentation: HPLC system with a UV detector.[13]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.[13]

-

Detection: UV detection at a suitable wavelength (determined by UV scan).

-

Procedure:

-

Prepare samples from each stress condition.

-

Inject a standard (unstressed) solution and the stressed samples.

-

Analyze the chromatograms for new peaks (degradants).

-

The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak and from each other.

-

Recommended Handling and Storage Workflow

Proper handling from receipt to disposal is crucial. The following workflow outlines the key decision points for maintaining the integrity of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound CAS#: 109-04-6 [m.chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.nl [fishersci.nl]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 109-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. fda.gov [fda.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Expanding Applications of Novel 2-Bromopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromopyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity. The presence of the bromine atom at the 2-position allows for a wide range of functionalization, primarily through cross-coupling reactions, making it an indispensable scaffold for the development of complex molecules.[1][2][3] This technical guide explores the burgeoning applications of novel this compound derivatives in medicinal chemistry, materials science, and catalysis, providing detailed experimental insights and quantitative data to support further research and development.

Applications in Medicinal Chemistry

The pyridine (B92270) moiety is a common feature in many pharmaceuticals, and derivatives of this compound are crucial intermediates in the synthesis of new therapeutic agents.[4][5] Their utility is most prominent in the development of anticancer agents and enzyme inhibitors.

Anticancer Agents

Researchers have successfully synthesized numerous this compound derivatives exhibiting potent cytotoxic activity against various cancer cell lines. These compounds often function by inhibiting critical cellular processes like tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of several novel pyridine derivatives, highlighting their potency against various human cancer cell lines.

| Compound Class | Specific Derivative | Target Cell Line | IC50 Value | Reference |

| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4h | HeLa | 0.002 µM | [6] |

| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4s | HeLa | 0.003 µM | [6] |

| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4h | MDA-MB-231 | 0.002 µM | [6] |

| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 4s | MDA-MB-231 | 0.003 µM | [6] |

| Pyridine-Bridged Combretastatin-A4 Analogue | Compound 3c | A549 | 0.002 µM | [6] |

| Pyranopyridine Derivative | Compound 12 | Hep-G2 | 6.5 µM | [7] |

| Pyranopyridine Derivative | Compound 14 | HCT116 | 7.1 µM | [7] |

| 1,2,4-Triazole-Pyridine Hybrid | Compound TP6 | B16F10 | 41.12 µM | [8] |

| Oxopyridine Derivative (FXIa Inhibitor) | Compound 4c | FXIa | 0.002 µM | [9] |

Signaling Pathway: Tubulin Polymerization Inhibition

Many pyridine-based anticancer agents, particularly analogues of Combretastatin-A4 (CA-4), exert their effect by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for cell division. The disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6]

Experimental Protocol: Synthesis of Pyridine-Bridged CA-4 Analogues

This protocol describes a general procedure for the Suzuki coupling reaction used to synthesize key intermediates for pyridine-bridged CA-4 analogues.[6]

-

Reactant Preparation: In a reaction vessel, combine the dibromopyridine starting material (1.0 eq.), the appropriate phenyl boronic acid (1.5 eq.), sodium carbonate (3.0 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.01 eq.).

-

Solvent Addition: Add a 4:1 mixture of toluene (B28343) and ethanol (B145695) as the solvent.

-

Reaction Execution: Stir the mixture at 80 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 3-4 days.

-

Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica (B1680970) gel, using a hexane-ethyl acetate (B1210297) gradient as the eluent to isolate the desired product.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay used to determine the anticancer activity of synthesized compounds.[8]

-

Cell Seeding: Plate cancer cells (e.g., B16F10) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Dissolve the synthesized pyridine derivatives in dimethyl sulfoxide (B87167) (DMSO) and add them to the cell monolayers at various concentrations. Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Applications in Materials Science

The unique electronic properties of the pyridine ring make its derivatives excellent candidates for use in advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives, especially those functionalized with pyrene (B120774) or bipyridine units, are used as emissive materials in OLEDs.[10][11] Their high photoluminescence quantum yields and thermal stability contribute to the development of efficient and durable display and lighting technologies.[11][12][13]

Quantitative Data: OLED Performance

The table below details the performance characteristics of OLEDs fabricated using pyridine-based emitters.

| Emitter Compound | Device Structure | Max Emission (nm) | Turn-on Voltage (V) | Max Brightness (cd/m²) | External Quantum Efficiency (EQE %) | Reference |

| Ru(bpy)₃(ClO₄)₂ | ITO / Emitter / Ga:In | 660 | 2.3 | 500 (at 3V) | 1.4 | [10] |

| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Non-doped | Sky-Blue (CIE: 0.18, 0.34) | ~3.5 | >1000 | 6.0 | [11] |

| Teraryl 2H-Pyrone Derivative | ITO/PEDOT:PSS/NPB/Dye/BCP/LiF/Al | 455 | 3.0 | 59 | 0.62 (cd/A) | [14] |

| Quateraryl 2H-Pyrone Derivative | ITO/PEDOT:PSS/NPB/Dye/BCP/LiF/Al | 525 | 4.0 | 1284 | 1.9 (cd/A) | [14] |

Logical Relationship: OLED Device Architecture

A typical OLED consists of a multi-layer stack of organic materials sandwiched between two electrodes. When a voltage is applied, the anode injects holes and the cathode injects electrons. These charge carriers migrate through the transport layers and recombine in the emissive layer, releasing energy in the form of light.

Experimental Protocol: OLED Fabrication

This protocol provides a general workflow for the fabrication of a small-molecule OLED device.

-

Substrate Preparation: Begin with an Indium Tin Oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

-

Hole Injection/Transport Layer Deposition: Treat the ITO surface with UV-ozone or oxygen plasma to improve work function and hole injection. Spin-coat a hole transport layer (HTL), such as TPD, onto the ITO surface.

-

Emissive Layer Deposition: Deposit the this compound derivative emissive material onto the HTL. For small molecules, this is typically done via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The thickness is monitored using a quartz crystal microbalance.

-

Electron Transport & Cathode Deposition: Sequentially deposit an electron transport layer (ETL) and a low work-function metal cathode (e.g., Aluminum or a Ga:In eutectic) onto the emissive layer via thermal evaporation without breaking vacuum.[10]

-

Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.

Applications in Catalysis and Organic Synthesis

This compound is a cornerstone reactant in numerous palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[15][16][17]

Quantitative Data: Cross-Coupling Reaction Yields

The table below showcases the efficiency of various cross-coupling reactions using this compound as a substrate.

| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. iPrOH | 80 | - | >90 | [16] |

| Carbonylative Suzuki | Pd(OAc)₂ / NHC | K₂CO₃ | THF | 110 | 16 | 60-88 | [18] |

| Ullmann C-N Coupling | CuCl / 1-methyl-imidazole | t-BuOLi | Toluene | 110 | 24 | High | [15] |

| Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 1 | - | [17] |

| Goldberg C-N Coupling | CuI / 1,10-phenanthroline | K₃PO₄ | Dioxane | 110 | 24 | High | [19] |

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron compound with an organic halide. The workflow illustrates the key steps in this process using this compound.

Experimental Protocol: General Synthesis of this compound

The classical and widely used method for synthesizing the this compound starting material itself is the diazotization of 2-aminopyridine (B139424).[20][21][22][23]

-

Initial Cooling: In a three-necked flask equipped with a mechanical stirrer, add 48% hydrobromic acid and cool the flask in an ice-salt bath to below 0 °C.

-

Amine Addition: Slowly add 2-aminopyridine to the cold hydrobromic acid.

-

Bromination: While maintaining the temperature at or below 0 °C, add bromine dropwise. A yellow-orange perbromide may form.

-

Diazotization: Add a solution of sodium nitrite (B80452) in water dropwise, ensuring the temperature does not rise above 0 °C. Nitrogen gas will evolve.

-

Neutralization: After stirring, slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 25 °C.

-

Extraction and Drying: Extract the reaction mixture with ether. Dry the combined ether extracts over solid potassium hydroxide.

-

Purification: Filter and distill the extract under reduced pressure to obtain pure this compound. Yields are typically in the range of 85-92%.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 109-04-6 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from this compound Using the Goldberg Reaction | Semantic Scholar [semanticscholar.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. CN104402805A - this compound synthesis method - Google Patents [patents.google.com]

- 23. US4291165A - Process for making this compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromopyridine in Organic Chemistry

Abstract

This compound is a cornerstone heterocyclic building block in modern organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] This technical guide provides a comprehensive review of its applications, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers.

Introduction to this compound

This compound (CAS 109-04-6) is a colorless to light yellow liquid that serves as a pivotal intermediate in organic synthesis.[2][3] Its reactivity is dominated by the carbon-bromine bond at the 2-position of the pyridine (B92270) ring. This bond's susceptibility to oxidative addition with palladium(0) catalysts is the cornerstone of its utility in cross-coupling chemistry.[4] The pyridine nitrogen atom, however, introduces a layer of complexity, as it can coordinate to the palladium center, potentially inhibiting catalytic activity, a challenge that must be addressed through careful selection of ligands and reaction conditions.[5]

Physicochemical Properties:

-

Formula: C₅H₄NBr[3]

-

Molar Mass: 158.00 g/mol [3]

-

Boiling Point: 192-194 °C[2]

-

Density: ~1.63 g/mL[2]

Synthesis of this compound

The most common and established method for synthesizing this compound is from 2-aminopyridine (B139424) via a Sandmeyer-type reaction.[3][6] The process involves the diazotization of the amino group in the presence of hydrobromic acid, followed by bromination.[3][6]

Typical Synthetic Protocol (Craig's Method): A well-established procedure involves the diazotization and subsequent bromination of 2-aminopyridine.[7]

-

2-aminopyridine is added to cold (0 °C or lower) 48% hydrobromic acid.[8]

-

Bromine is added dropwise while maintaining the low temperature, leading to the formation of a yellow-orange perbromide intermediate.[6]

-

A solution of sodium nitrite (B80452) in water is then added slowly, still at or below 0 °C, to effect diazotization.[6][8]

-

The reaction is then carefully quenched by the addition of a sodium hydroxide (B78521) solution.[6]

-

The this compound product is isolated by ether extraction and purified by distillation.[6]

This method can achieve yields of over 80%.[9]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The reactivity of the C-Br bond is generally higher than the corresponding C-Cl bond due to its lower bond dissociation energy (~276 kJ/mol for C-Br vs. ~339 kJ/mol for C-Cl), allowing for oxidative addition to Pd(0) under milder conditions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[10] It is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling [10]

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) or potassium phosphate (B84403) (2.2 mmol).[10]

-

Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%).[10]

-

Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1) or aqueous isopropanol.[10][11]

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.[10]

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-24 hours.[10]

-

Upon completion, cool the mixture to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [10] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [10] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |[10] |

Buchwald-Hartwig Amination